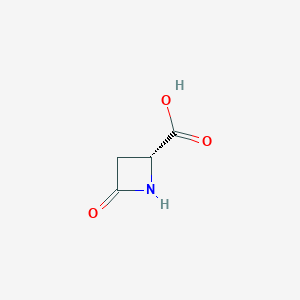![molecular formula C7H5IN2 B1311280 3-Iodoimidazo[1,2-a]pyridine CAS No. 307503-19-1](/img/structure/B1311280.png)
3-Iodoimidazo[1,2-a]pyridine
概述
描述
3-Iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an iodine atom at the third position. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with appropriate precursors followed by iodination. One common method involves the use of copper-supported manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst. This method employs a tandem cyclization/iodination process, where acetophenones and 2-aminopyridines react in the presence of iodine and the catalyst under aerobic conditions . The reaction conditions are mild, and the catalyst is reusable, making this method environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The scalability of the CuOx/OMS-2 catalyzed method makes it suitable for industrial applications.
化学反应分析
Types of Reactions: 3-Iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed:
Substitution Reactions: Products include azidoimidazo[1,2-a]pyridines and cyanoimidazo[1,2-a]pyridines.
Oxidation Reactions: Oxidized derivatives such as imidazo[1,2-a]pyridine N-oxides.
Coupling Reactions: Biaryl compounds with diverse functional groups.
科学研究应用
3-Iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is explored for its anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the development of materials for optoelectronic devices and sensors.
作用机制
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
3-Iodoimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
2-Substituted Imidazo[1,2-a]pyridines: These compounds have substitutions at the second position and show varied pharmacological properties.
Uniqueness: The presence of the iodine atom at the third position in this compound imparts unique reactivity, making it a versatile intermediate for further functionalization. Its distinct electronic properties also contribute to its potential as a bioactive molecule.
属性
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQZPYPWXGFNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444431 | |
| Record name | 3-Iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307503-19-1 | |
| Record name | 3-Iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodoimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain 3-Iodoimidazo[1,2-a]pyridines?
A1: Several synthetic routes have been explored, including:
- Copper-catalyzed tandem cyclization/iodination: This approach utilizes copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst, molecular iodine (I2) as both a catalyst and reactant, and air as the oxidant. This method allows for the synthesis of 3-iodoimidazo[1,2-a]pyridines from acetophenones, 2-aminopyridines, and I2 under mild conditions. []
- Electrochemical oxidative iodination: This method uses sodium iodide (NaI) as both the iodine source and supporting electrolyte, eliminating the need for metal catalysts or exogenous chemical oxidants. This approach offers a sustainable and efficient route to 3-iodoimidazo[1,2-a]pyridine derivatives. []
- I2O5-mediated iodocyclization cascade: This method utilizes iodine pentoxide (I2O5) as both an oxidant and iodine source to facilitate an iodocyclization cascade of N-(1-arylallyl)pyridine-2-amines. This reaction proceeds with concomitant C=C bond cleavage, resulting in 3-iodoimidazo[1,2-a]pyridines with broad substrate scope under metal-free conditions. []
Q2: Why is the Suzuki cross-coupling reaction significant in the context of 3-Iodoimidazo[1,2-a]pyridines?
A2: The Suzuki reaction enables the functionalization of 3-iodoimidazo[1,2-a]pyridines at the 3-position, expanding their structural diversity. This reaction is influenced by the nature of the 2-substituent on the imidazo[1,2-a]pyridine ring, with strong bases and solvents like dimethoxyethane (DME) generally leading to optimized yields and shortened reaction times. [] This methodology is particularly relevant for synthesizing various derivatives, including potential pharmaceuticals and bioactive molecules.
Q3: How does the regioselectivity of copper-catalyzed reactions affect the synthesis of iodoimidazo[1,2-a]pyridines?
A3: Copper-catalyzed reactions offer a controllable route to either 2- or 3-iodoimidazo[1,2-a]pyridines by altering the reaction conditions. Utilizing alkenes or alkynes as coupling partners with 2-aminopyridine in the presence of molecular iodine and a copper catalyst allows for the selective synthesis of either the 2- or 3-iodo isomer. This control over regioselectivity is valuable for accessing a wider range of iodoimidazo[1,2-a]pyridine derivatives for subsequent functionalization and exploration of their properties. []
Q4: Can 3-Iodoimidazo[1,2-a]pyridines be utilized in the synthesis of C-nucleosides?
A4: Yes, 3-iodoimidazo[1,2-a]pyridines serve as crucial building blocks for constructing C-nucleosides. Palladium-catalyzed coupling reactions between 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine and 2,3-dihydrofuran have been successfully employed to synthesize novel imidazo[1,2-a]pyridine C-nucleosides. [, ] These C-nucleosides, especially those with erythrofuranosyl moieties, are of significant interest due to their potential antiviral activity. []
Q5: What are the advantages of using copper(I)-mediated reactions in the context of 3-iodoimidazo[1,2-a]pyridines?
A5: Copper(I)-mediated reactions provide a mild and efficient way to construct pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-one compounds from this compound-2-carboxylic acid and terminal alkynes. [] This method avoids the use of expensive palladium catalysts and proceeds with high regioselectivity, offering a cost-effective and controlled approach to complex heterocyclic systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)











